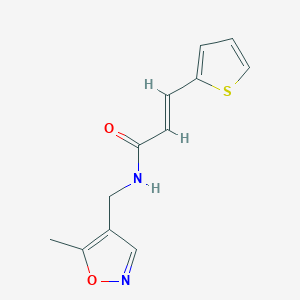

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is an acrylamide derivative featuring a 5-methylisoxazole moiety linked via a methyl group to the acrylamide nitrogen, with a thiophen-2-yl substituent at the α,β-unsaturated carbonyl position. This structure combines heterocyclic aromatic systems (isoxazole and thiophene) with a reactive acrylamide scaffold, which is often associated with biological activity, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

(E)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-9-10(8-14-16-9)7-13-12(15)5-4-11-3-2-6-17-11/h2-6,8H,7H2,1H3,(H,13,15)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSZTWGTXAFLRD-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)CNC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Methyl Group: The methyl group is introduced via alkylation, using a suitable methylating agent such as methyl iodide.

Formation of the Acrylamide Moiety: The acrylamide group is formed by reacting an appropriate amine with acryloyl chloride under basic conditions.

Coupling of the Thiophene Ring: The thiophene ring is coupled to the acrylamide moiety through a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the isoxazole and thiophene rings.

Mechanism of Action

The mechanism of action of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring could participate in hydrogen bonding or π-π interactions, while the thiophene ring might engage in π-stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related acrylamide derivatives with variations in heterocyclic substituents, aromatic groups, and side chains (Table 1).

Key Observations :

- Heterocyclic Influence: The 5-methylisoxazole group in the target compound distinguishes it from analogues like DM497 (p-tolyl) or 26a (morpholinophenyl). Isoxazoles are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to simpler aryl groups .

- Biological Activity : DM497, lacking the isoxazole, is reported as a GABAAR modulator, suggesting the thiophen-2-yl acrylamide core is critical for receptor interaction. The isoxazole in the target compound may fine-tune potency or selectivity .

Physicochemical Properties

- Melting Points : While data for the target compound are unavailable, analogues with rigid aromatic systems (e.g., compound 10 in ) exhibit higher melting points (206–207 °C) compared to flexible derivatives (e.g., compound 14f at 69% yield as a yellow solid) .

- Solubility : The hydroxymethyl group in 26a may enhance aqueous solubility, whereas the hydrophobic isoxazole-methyl group in the target compound could favor lipid bilayer penetration .

Research Implications and Gaps

- Biological Profiling: No direct activity data are provided for the target compound. Future studies could compare its enzyme inhibition (e.g., Sortase A) or receptor modulation (e.g., GABAAR) against analogues like 26a or DM497 .

- Structural Optimization : Modifying the isoxazole’s methyl group or acrylamide’s α/β-substituents (e.g., introducing electron-withdrawing groups) may enhance stability or potency, as seen in nitrophenyl-containing analogues () .

Biological Activity

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It consists of an acrylamide group, which is known for enhancing drug-like properties in various compounds. The presence of both isoxazole and thiophene rings contributes to its unique chemical behavior and potential biological interactions.

Anticancer Activity

Research indicates that compounds with acrylamide structures can exhibit significant anticancer properties. For instance, in a study focusing on similar acrylamide derivatives, several compounds demonstrated potent inhibitory effects against various cancer cell lines. Notably, the compound's structure allows it to interact effectively with cellular targets involved in tumor progression.

Table 1: Anticancer Activity of Acrylamide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 8.7 | |

| Compound B | MCF7 (Breast) | 5.1 | |

| This compound | HCT116 (Colon) | TBD | TBD |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against kinases involved in cancer signaling pathways. In a comparative study, derivatives with similar structures exhibited varying degrees of enzyme inhibition, with IC50 values ranging from nanomolar to micromolar concentrations.

Table 2: Enzyme Inhibition Potency of Related Compounds

The biological activity of this compound likely involves several mechanisms:

- Targeting Signaling Pathways : The acrylamide moiety can facilitate binding to specific proteins involved in cell signaling. This interaction may disrupt pathways that promote cell proliferation and survival.

- Inducing Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Inhibition of DNA Repair Mechanisms : Some studies suggest that acrylamide derivatives may interfere with DNA repair processes, leading to increased genomic instability in cancer cells.

Case Studies

- Study on Lung Cancer Cells : A study investigated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Kinase Selectivity Profile : In a kinase selectivity panel, the compound was screened against 22 different kinases, revealing a selective inhibition profile that could be beneficial for targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.